N'-(5-Chloro-2-cyanophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide

Catalog No.
S3135187
CAS No.
2309745-52-4
M.F
C14H16ClN3O3S
M. Wt
341.81
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-(5-Chloro-2-cyanophenyl)-N-(2-hydroxy-4-methyls...

CAS Number

2309745-52-4

Product Name

N'-(5-Chloro-2-cyanophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide

Molecular Formula

C14H16ClN3O3S

Molecular Weight

341.81

InChI

InChI=1S/C14H16ClN3O3S/c1-22-5-4-11(19)8-17-13(20)14(21)18-12-6-10(15)3-2-9(12)7-16/h2-3,6,11,19H,4-5,8H2,1H3,(H,17,20)(H,18,21)

InChI Key

GRACIAPEJCGDGS-UHFFFAOYSA-N

SMILES

CSCCC(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C#N)O

Solubility

not available

N'-(5-Chloro-2-cyanophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide is a complex organic compound characterized by its unique structural features. The molecular formula of this compound is C15_{15}H16_{16}ClN2_2O, and it has a molecular weight of approximately 286.76 g/mol. The presence of various functional groups, including the chloro, cyano, and hydroxyl groups, contributes to its potential reactivity and biological activity. This compound is part of a broader class of oxamides, which are known for their diverse applications in medicinal chemistry and agriculture.

May include:

  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Hydrolysis: The oxamide bond may be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids and amines.
  • Condensation Reactions: The hydroxyl group can participate in condensation reactions with aldehydes or ketones, potentially forming more complex structures.

These reactions are significant for modifying the compound for specific applications or enhancing its biological activity.

The synthesis of N'-(5-Chloro-2-cyanophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide can be achieved through several methods:

  • Direct Amidation: Reaction of 5-chloro-2-cyanophenyl amine with 2-hydroxy-4-methylsulfanylbutyric acid under coupling conditions such as using coupling agents (e.g., DCC or EDC).
  • Multi-step Synthesis: Starting from commercially available precursors, the synthesis may involve multiple steps including protection-deprotection strategies, followed by final coupling to form the oxamide linkage.
  • Reflux Method: Conducting reactions under reflux conditions can enhance yields and purity by promoting complete reaction of starting materials.

These synthetic routes are essential for producing the compound in sufficient quantities for research and application purposes.

N'-(5-Chloro-2-cyanophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery programs targeting infectious diseases or cancer.
  • Agricultural Chemistry: Its antimicrobial properties could be harnessed in developing new pesticides or fungicides.
  • Material Science: The compound may find use in synthesizing novel materials with specific properties due to its unique chemical structure.

Interaction studies involving N'-(5-Chloro-2-cyanophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide focus on its binding affinities with biological targets such as enzymes and receptors. Preliminary studies could include:

  • Molecular Docking Studies: To predict how this compound interacts at the molecular level with target proteins.
  • In Vitro Assays: Evaluating the biological effects on cell lines to determine pharmacological profiles.

These studies are crucial for understanding the mechanism of action and optimizing the compound's efficacy.

When comparing N'-(5-Chloro-2-cyanophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide with similar compounds, several notable examples arise:

Compound NameStructural FeaturesUnique Attributes
N'-(4-Chlorophenyl)-N,N-dimethylacetamideContains a dimethylacetamide groupKnown for analgesic properties
N'-(3-Chlorophenyl)-N-(2-hydroxyethyl)acetamideHydroxyethyl substituentExhibits anti-inflammatory activity
N'-(5-Bromo-2-cyanophenyl)-N-(3-hydroxypropyl)oxamideBromine substitution instead of chlorinePotentially different reactivity patterns

The uniqueness of N'-(5-Chloro-2-cyanophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide lies in its specific combination of functional groups that may confer distinct biological activities not present in other compounds.

This comprehensive overview illustrates the multifaceted nature of N'-(5-Chloro-2-cyanophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide, highlighting its potential significance in scientific research and application across various fields.

XLogP3

2.1

Dates

Last modified: 04-14-2024

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